Product packaging for 2-Ethyl-2,3-dihydrothiophene(Cat. No.:CAS No. 64655-39-6)

2-Ethyl-2,3-dihydrothiophene

Cat. No.: B15445659
CAS No.: 64655-39-6
M. Wt: 114.21 g/mol
InChI Key: LOYLHCJBMKVWAV-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dihydrothiophene is a saturated heterocyclic compound of interest in organic and medicinal chemistry research. It features a thiophene ring where one double bond has been reduced, making it a 2,3-dihydrothiophene derivative . This core structure is widely distributed in various natural products and bioactive compounds . The 2,3-dihydrothiophene scaffold exhibits characteristics of both alkenes and thioethers, undergoing addition reactions at carbon and oxidation at sulfur, which distinguishes it from the aromatic thiophene system . This reactivity profile makes it a versatile synthetic precursor. Researchers utilize this and similar structures as key intermediates in the synthesis of more complex molecules, including fully substituted thiophenes , thionucleoside derivatives, and penicillin mimics . The compound serves as a valuable building block in multi-component reactions for constructing functionalized dihydrothiophene and thiophene derivatives with potential biological activities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S B15445659 2-Ethyl-2,3-dihydrothiophene CAS No. 64655-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64655-39-6

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

2-ethyl-2,3-dihydrothiophene

InChI

InChI=1S/C6H10S/c1-2-6-4-3-5-7-6/h3,5-6H,2,4H2,1H3

InChI Key

LOYLHCJBMKVWAV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC=CS1

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2,3 Dihydrothiophene and Functionalized 2,3 Dihydrothiophenes

Classical and Established Synthetic Routes to Dihydrothiophenes

Established methods for synthesizing the dihydrothiophene scaffold have traditionally relied on the principles of cyclization and ring-closing reactions, forming the bedrock of heterocyclic chemistry.

Cyclization Reactions: Mechanistic Considerations and Scope

The formation of the 2,3-dihydrothiophene (B74016) ring via cyclization typically involves the intramolecular reaction of a sulfur nucleophile with an electrophilic carbon center within the same molecule. The mechanism often proceeds through either an exo or endo cyclization pathway, where the sulfur atom attacks a carbon-carbon multiple bond activated by an electrophile. mdpi.com For instance, the heterocyclization of substrates containing a sulfur atom and an alkyne group can be initiated by a metal catalyst, which activates the triple bond towards intramolecular nucleophilic attack by the sulfur. mdpi.com

Another classical approach is the Paal-Knorr thiophene (B33073) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. The mechanism entails the conversion of the diketone to a thione, followed by cyclization and dehydration to form the thiophene ring. While this method primarily yields fully aromatic thiophenes, variations and control of reaction conditions can lead to dihydrothiophene intermediates.

Ring-Closing Reactions for Dihydrothiophene Core Formation

Ring-closing reactions are a cornerstone in the synthesis of cyclic molecules, including dihydrothiophenes. wikipedia.org A prominent modern example is Ring-Closing Metathesis (RCM), a powerful technique for forming unsaturated rings. wikipedia.org RCM utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene. wikipedia.orgorganic-chemistry.org For the synthesis of a dihydrothiophene, a precursor containing two alkene moieties and a sulfur atom within the chain would be required. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene. wikipedia.org This method is valued for its high functional group tolerance. organic-chemistry.org

Other ring-forming strategies include the Fiesselmann thiophene synthesis and the Gewald reaction, which, although typically yielding substituted thiophenes, proceed through dihydrothiophene-like intermediates and demonstrate the principle of building the ring from acyclic precursors. wikipedia.org

Modern and Catalyst-Mediated Approaches to Dihydrothiophenes

Contemporary synthetic chemistry has introduced a variety of catalyst-driven methods that offer enhanced efficiency, selectivity, and milder reaction conditions for the synthesis of dihydrothiophenes.

Transition Metal-Catalyzed Syntheses (e.g., Rhodium, Copper)

Transition metals play a pivotal role in modern organic synthesis due to their ability to facilitate the formation of carbon-heteroatom bonds under mild conditions. beilstein-journals.orgrsc.orgnih.govmdpi.com

Rhodium-Catalyzed Synthesis: A notable method for the regioselective synthesis of a wide array of dihydrothiophenes is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various alkenes. acs.orgorganic-chemistry.org This reaction demonstrates broad substrate scope, accommodating aliphatic, aromatic, and heteroaromatic alkenes, and offers high functional group compatibility. acs.org The process involves the reaction of rhodium-stabilized carbenes with the alkene. acs.org

Catalyst SystemSubstratesProduct TypeKey Features
Rh₂(OAc)₄1,2,3-Thiadiazole, AlkeneSubstituted 2,3-DihydrothiopheneHigh regioselectivity, broad alkene scope. acs.orgorganic-chemistry.org
Rh(III) complexesBenzimidates, Allyl carbonatesIsoquinoline derivatives (related cyclization)C-H activation/cyclization cascade. nih.gov

Copper-Catalyzed Synthesis: Copper catalysis is widely employed for C–S bond formation. nih.govacs.org One efficient domino process involves reacting 2-iodoketones with a xanthate as a sulfur source, catalyzed by copper, to yield diversely substituted 2,3-dihydrobenzo[b]thiophenes. rsc.org Another strategy involves the copper-catalyzed double alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes to form thiophenes, where dihydrothiophene intermediates are formed when using 1,4-diiodobut-1-enes as substrates. acs.org The presence of the copper catalyst can significantly improve the yield of these cyclizations. acs.org Furthermore, copper-catalyzed decarboxylative coupling reactions have been utilized to synthesize thiophenes from alkynyl carboxylic acids and a sulfur source like Na₂S. scispace.com

Catalyst SystemSubstratesProduct TypeKey Features
CuI1,4-Diiodobut-1-enes, Na₂S2,3-DihydrothiophenesSequential alkylation/alkenylation. acs.org
Cu(I)2-Iodoketones, Xanthate2,3-Dihydrobenzo[b]thiophenesDomino process, double C-S bond formation. rsc.orgrsc.org
CuX₂But-3-ynyl(butyl)sulfanesDihydrothiophene intermediates5-endo-dig S-cyclization. mdpi.comnih.gov

Base-Induced Cyclizations and Related Condensation Reactions

Base-induced cyclizations are a fundamental approach to forming heterocyclic rings. These reactions often involve the generation of a potent nucleophile through deprotonation. For instance, the Gewald aminothiophene synthesis, a multicomponent reaction, uses a base to catalyze the condensation of a ketone with an α-cyanoester, followed by the addition of elemental sulfur to form a 2-aminothiophene. The mechanism proceeds through a Knoevenagel condensation followed by thiolation and cyclization.

Similarly, base-mediated cyclization of bispropargyl sulfones can lead to tricyclic dihydrothiophene dioxide derivatives. nih.gov In a broader context, multicomponent syntheses using a base or an ionic liquid like diisopropyl ethyl ammonium (B1175870) acetate (B1210297) can produce highly functionalized dihydrothiophenes in an environmentally friendly manner. nih.gov These reactions often proceed through a domino process involving Knoevenagel condensation followed by Michael addition and intramolecular cyclization. nih.gov

Radical-Based Cyclization Strategies

Radical cyclizations offer a powerful alternative to polar reaction pathways for ring formation. wikipedia.org These reactions are typically initiated by the generation of a radical species, which then undergoes an intramolecular addition to a multiple bond. wikipedia.org A notable strategy for preparing dihydrothiophenes involves a radical cascade cyclization triggered by the addition of a thiyl radical to a diene or enyne system under thermal or photoirradiation conditions. acs.orgnih.govresearchgate.net The process can be highly stereoselective, particularly under photoirradiation with an excess of disulfide. acs.orgnih.gov This method allows the sulfur atom of the thiyl radical to act as a synthetic equivalent of a sulfur biradical, enabling the construction of the heterocyclic ring. acs.orgnih.gov

Multi-Component and Domino Reactions for Advanced Dihydrothiophene Synthesis

One-Pot Methodologies and Efficiency Enhancements

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.net Several innovative one-pot methodologies have been developed for the synthesis of functionalized 2,3-dihydrothiophenes.

A notable example involves a four-component reaction of aromatic aldehydes, malononitrile (B47326), 1,3-thiazolidinedione, and an amine, such as piperidine, in acetonitrile (B52724). acs.org This domino reaction proceeds through a ring-opening/recyclization of the 1,3-thiazolidinedione to yield dihydrothiophene derivatives. researchgate.netnih.gov While this method provides a convenient route to these compounds, the yields can sometimes be relatively low. acs.org Another efficient one-pot synthesis involves the reaction of ortho-dialkylaminoanilines and aldehydes using trimethylsilyl (B98337) chloride as a condensation agent in pyridine (B92270) to produce 2,3-dihydro-1H-benzimidazoles. nih.gov

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes has emerged as a powerful and highly regioselective method for synthesizing a wide array of dihydrothiophenes. acs.orgorganic-chemistry.orgorganic-chemistry.orgnih.govacs.org This process can be performed as a one-pot tandem reaction where the initial transannulation is followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford thiophenes. acs.orgorganic-chemistry.orgnih.govacs.org The optimization of reaction conditions, such as using chlorobenzene (B131634) as the solvent and a catalyst system of [Rh(COD)Cl]₂ with DPPF, is crucial for achieving high yields. organic-chemistry.org This method demonstrates broad substrate scope and functional group compatibility. acs.orgorganic-chemistry.orgnih.govacs.org

Furthermore, a [4+1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane (B42901) provides a metal-free, one-pot synthesis of functionalized 2,3-dihydrobenzofurans and related heterocycles. rsc.org

These multi-component and domino reactions represent a significant advancement in the synthesis of dihydrothiophenes, offering more efficient and streamlined pathways to complex molecular architectures.

Application of Green Chemistry Principles in Synthesis (e.g., Ionic Liquids, Ultrasound Irradiation)

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of dihydrothiophenes. researchgate.netjddhs.com Key strategies include the use of alternative solvents like ionic liquids and energy-efficient techniques such as ultrasound irradiation. jddhs.com

Ionic Liquids (ILs):

Ionic liquids, which are salts with low melting points, have gained attention as environmentally benign solvents and catalysts in organic synthesis due to their negligible vapor pressure, thermal stability, and recyclability. rsc.org

A notable application is the diastereoselective synthesis of dihydrothiophenes using a natural amino acid-based functional ionic liquid, [Bz-His(n-propyl)₂-OMe⁺Br⁻]. rsc.org This ionic liquid acts as both a catalyst and the reaction medium in a three-component, one-pot reaction involving 2-arylidenemalononitrile, 1,3-thiazolidinedione, and aliphatic or aromatic amines in water. rsc.orgmdpi.com This "functional ionic liquid mediated synthesis" (FILMS) protocol highlights the dual role of the ionic liquid in promoting the reaction and enabling a greener process. rsc.org Other ionic liquids, such as 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulfate, have also been effectively used as catalysts in the synthesis of related heterocyclic systems. The development of tetrahydrothiophene-based ionic liquids is also an active area of research. nih.govnih.govresearchgate.net

Ultrasound Irradiation:

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and simpler work-up procedures compared to conventional methods. nih.govresearchgate.netsci-hub.sewiley-vch.de The physical phenomenon of acoustic cavitation, the formation and collapse of bubbles in the liquid, provides the energy to drive chemical reactions. sci-hub.se

While specific examples for the synthesis of 2-ethyl-2,3-dihydrothiophene under ultrasound are not extensively detailed in the provided context, the general application of ultrasound in the synthesis of various heterocyclic compounds is well-established. nih.govsci-hub.se For instance, the synthesis of dihydroquinolines, another class of heterocyclic compounds, has been shown to be significantly more efficient under ultrasound irradiation in water, with reaction times decreasing from hours to just one hour and yields increasing substantially. mdpi.com This suggests a high potential for applying ultrasound to enhance the synthesis of dihydrothiophenes, aligning with the goals of green chemistry by improving energy efficiency and reducing reaction times. jddhs.com

Regioselective and Stereoselective Synthetic Considerations in Dihydrothiophene Formation

The control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted dihydrothiophenes to ensure the formation of the desired isomer with high purity.

Regioselectivity:

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of dihydrothiophene synthesis, this often relates to the placement of substituents on the heterocyclic ring.

The rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes is a prime example of a highly regioselective reaction. acs.orgorganic-chemistry.orgorganic-chemistry.orgnih.govacs.org This method consistently yields dihydrothiophenes with substituents introduced at the 4-position of the ring, with no observation of other isomeric products. organic-chemistry.org This high degree of regiocontrol is a significant advantage, allowing for the predictable synthesis of specifically substituted dihydrothiophenes. The reaction is compatible with a wide range of aliphatic, aromatic, and heteroaromatic alkenes, further highlighting its utility. acs.orgorganic-chemistry.orgnih.gov

Another approach to achieving regioselectivity is through the domino reaction of 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes with different amines. The choice of amine can direct the reaction towards either dihydrothiophene derivatives or spirocyclic compounds, demonstrating a form of regiochemical control. nih.gov

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over others. In the synthesis of functionalized 2,3-dihydrothiophenes, which can contain chiral centers, controlling the stereochemical outcome is crucial.

The synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles showcases stereocontrol. These compounds can be prepared through the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or via a Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization. nih.gov Quantum chemical calculations have been employed to study the reaction mechanism and understand the factors governing the formation of the trans isomer. nih.gov

The use of a functional ionic liquid, [Bz-His(n-propyl)₂-OMe⁺Br⁻], has also been reported to promote the diastereoselective synthesis of dihydrothiophenes. rsc.org This indicates that the chiral environment provided by the ionic liquid can influence the stereochemical course of the reaction, favoring the formation of one diastereomer over the other.

These examples underscore the importance of carefully selecting reaction conditions and reagents to achieve the desired regiochemical and stereochemical outcomes in the synthesis of functionalized 2,3-dihydrothiophenes.

Chemical Reactivity and Transformation Pathways of 2 Ethyl 2,3 Dihydrothiophene Derivatives

Oxidation Reactions to Thiophenes and Sulfur Oxides/Sulfones

The sulfur atom in the 2-Ethyl-2,3-dihydrothiophene ring is susceptible to oxidation, leading to the formation of corresponding sulfur oxides (sulfoxides) and sulfones. thieme-connect.dewikipedia.org This transformation is a key step in modifying the electronic properties and reactivity of the dihydrothiophene scaffold. The oxidation can be carried out using various oxidizing agents, with the degree of oxidation controllable by the choice of reagent and reaction conditions. For instance, controlled oxidation can yield the sulfoxide (B87167), while stronger conditions or an excess of the oxidant will lead to the sulfone. nih.gov

The oxidation of thiophenes and their derivatives, including dihydrothiophenes, is a fundamental process in organic sulfur chemistry. researchgate.net The rate of conversion from a sulfide (B99878) to a sulfoxide is generally enhanced by the presence of electron-donating groups on the thiophene (B33073) ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often favored by electron-withdrawing groups. nih.gov A variety of reagents have been employed for these oxidations, including hydrogen peroxide, often in the presence of a catalyst like methyltrioxorhenium(VII), and peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.denih.govresearchgate.net

The resulting sulfones are valuable synthetic intermediates. researchgate.netacs.org For example, 2,3-dihydrothiophene-1,1-dioxides can undergo further transformations, including acting as dienes in Diels-Alder reactions. researchgate.net The thermal decomposition of sulfones can also be a useful synthetic strategy, often leading to the elimination of sulfur dioxide. researchgate.net

Table 1: Oxidation of Dihydrothiophene Derivatives
Starting MaterialOxidizing AgentProduct(s)Reference
Substituted Benzyl but-3-ynyl sulfidesIodine, then 3-chloroperoxybenzoic acid4-iodo-2,3-dihydrothiophene 1,1-dioxides thieme-connect.de
Thiophene derivativesHydrogen peroxide / Methyltrioxorhenium(VII)Thiophene 1-oxides, Thiophene 1,1-dioxides nih.gov
ThiophenesDimethyldioxirane, m-CPBAThiophene 1,1-dioxides researchgate.net

Ring Expansion and Rearrangement Reactions of the Dihydrothiophene Core

The dihydrothiophene core can undergo a variety of ring expansion and rearrangement reactions, leading to the formation of larger heterocyclic systems or structurally isomeric products. These transformations are often triggered by the introduction of specific functional groups or by subjecting the molecule to particular reaction conditions, such as the presence of acids, bases, or catalysts. byjus.comyoutube.com

One notable rearrangement is the conversion of 2,3-dihydrothiophenes into other heterocyclic structures. For instance, a methyl 2-trifluoromethyl-2-siloxycyclopropanecarboxylate can be transformed into a dihydrothiophene derivative through a ring-expansion involving a thieme-connect.deub.edu sigmatropic rearrangement. researchgate.net Rearrangements can be influenced by the presence of nucleophiles and the reaction medium, leading to different products. researchgate.net For example, the reaction of certain tetrahydropyrimidinones with thiophenolates can result in either ring expansion to form diazepinones or direct nucleophilic substitution, depending on the conditions. researchgate.net

Carbocation-mediated rearrangements are also a common pathway, particularly in the presence of strong acids. masterorganicchemistry.comyoutube.com These rearrangements often proceed to form a more stable carbocation intermediate before the final product is formed. masterorganicchemistry.com Other named rearrangement reactions that can be relevant to the transformation of heterocyclic systems include the Pinacol, Beckmann, and Wolff rearrangements, which can lead to ring expansion or contraction. libretexts.org

Table 2: Ring Expansion and Rearrangement Reactions
Starting MaterialReagents/ConditionsProduct TypeKey TransformationReference
Methyl 2-trifluoromethyl-2-siloxycyclopropanecarboxylateLithium diisopropylamide, carbon disulfide, methyl iodideDihydrothiophene derivative thieme-connect.deub.edu Sigmatropic rearrangement researchgate.net
4-chloromethyl-tetrahydropyrimidine-5-carboxylateThiophenolatesDiazepinone or Phenylthiomethyl-pyrimidineRing expansion vs. Nucleophilic substitution researchgate.net
1,2-diolsAcidKetonePinacol rearrangement libretexts.org
OximesAcidAmideBeckmann rearrangement byjus.com
α-diazoketonesHeat or lightKetene (leading to ring contraction)Wolff rearrangement libretexts.org

Addition Reactions Across the Endocyclic Double Bond

The endocyclic double bond in this compound is a key site for reactivity, readily undergoing addition reactions. wikipedia.org This reactivity is characteristic of alkenes and allows for the introduction of a wide range of functional groups onto the dihydrothiophene scaffold. pressbooks.pub These reactions typically proceed via an electrophilic addition mechanism, where the electron-rich double bond attacks an electrophile. libretexts.org

A variety of reagents can add across the double bond, including halogens (like chlorine and bromine), hydrogen halides, and water (in the presence of an acid catalyst). msu.edulibretexts.org The addition of unsymmetrical reagents, such as hydrogen halides, to unsymmetrical dihydrothiophenes would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. However, rearrangements of the intermediate carbocation can sometimes lead to unexpected products. msu.edu

Organocuprate conjugate addition reactions have also been successfully applied to dihydrothiophene systems, specifically to 2,3-dihydrothiin-4-one and its corresponding oxide and dioxide. rsc.org These reactions provide a method for the synthesis of various 2-substituted thian-4-ones. rsc.org

Table 3: Addition Reactions to the Dihydrothiophene Double Bond
ReagentProduct TypeMechanismReference
Halogens (Cl₂, Br₂)DihaloalkaneElectrophilic Addition msu.edu
Hydrogen Halides (HCl, HBr)HaloalkaneElectrophilic Addition (Carbocation intermediate) libretexts.org
Water (H₂O) with Acid CatalystAlcoholElectrophilic Addition (Carbocation intermediate) msu.edu
Organocuprates2-Substituted thian-4-oneConjugate Addition rsc.org

Functional Group Interconversions on the Dihydrothiophene Scaffold

Beyond reactions involving the core dihydrothiophene ring, functional groups attached to the scaffold can be interconverted to create a diverse range of derivatives. youtube.comucd.ie These transformations, known as functional group interconversions (FGI), are a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's properties and reactivity. ub.eduvanderbilt.edu

Common FGIs include the conversion of alcohols to halides, the reduction of nitro groups to amines, and the transformation of carboxylic acids and their derivatives. youtube.comvanderbilt.edu For example, an alcohol on the dihydrothiophene scaffold could be converted to a good leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. vanderbilt.edu Similarly, a nitro group could be introduced and subsequently reduced to an amine, providing a handle for further functionalization. youtube.com The choice of reagents and reaction conditions is crucial for achieving the desired transformation without affecting other sensitive parts of the molecule. ub.eduucd.ie

Table 4: Examples of Functional Group Interconversions
Initial Functional GroupTarget Functional GroupReagents/ConditionsReference
AlcoholAlkyl HalideSOCl₂, PBr₃, or Ph₃P/CX₄ vanderbilt.edu
Carboxylic AcidAmineCurtius Rearrangement (via acyl azide) byjus.com
AmideAmine (with one less carbon)Hofmann Rearrangement (Br₂, NaOH) byjus.com
Nitro GroupAmineReduction (e.g., H₂/Pd, Sn/HCl) youtube.com
SulfideSulfoxide/SulfoneOxidation (e.g., H₂O₂, m-CPBA) organic-chemistry.org

Participation in Cascade and Domino Reaction Sequences

This compound and its derivatives can participate in cascade or domino reactions, which are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. ub.edu These sequences are highly efficient and can lead to the rapid construction of complex molecular architectures from relatively simple starting materials.

An example of a domino reaction involving a dihydrothiophene derivative is the reaction of 1,3-thiazolidinedione with malononitrile (B47326) and aromatic aldehydes in the presence of certain amines. This leads to the formation of dihydrothiophene derivatives through a domino ring-opening/recyclization sequence. nih.govscilit.com Cascade reactions can also be initiated photochemically. For instance, a light-driven protocol has been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives, involving a cascade process. researchgate.net These reactions often proceed through a series of intramolecular or intermolecular transformations that are triggered by a single event. ub.edu

Table 5: Cascade and Domino Reactions Involving Dihydrothiophene-like Structures
ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
1,3-Thiazolidinedione, malononitrile, aromatic aldehydesSecondary or primary aminesDihydrothiophene derivativesDomino ring-opening/recyclization nih.govscilit.com
2-Allylphenol derivativesPhotochemical2,3-DihydrobenzofuransPhotoinduced cascade researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Ethyl 2,3 Dihydrothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Ethyl-2,3-dihydrothiophene in solution. It allows for the unambiguous assignment of its regio- and stereochemistry by analyzing the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Techniques

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the substitution of an ethyl group at the C2 position, which is a chiral center, introduces complexity compared to the parent 2,3-dihydrothiophene (B74016). chemicalbook.com

The key features expected in the ¹H NMR spectrum are:

Olefinic Protons (H4, H5): Two signals in the downfield region, expected around δ 5.5-6.5 ppm, corresponding to the protons on the double bond. These would appear as doublets, coupled to each other.

Methine Proton (H2): A multiplet corresponding to the single proton at the chiral C2 position. Its chemical shift would be influenced by the adjacent sulfur atom and the ethyl group. This proton would be coupled to the diastereotopic protons at C3 and the methylene (B1212753) protons of the ethyl group.

Methylene Protons (H3): The two protons on the C3 carbon are diastereotopic due to the adjacent C2 chiral center. They are expected to appear as two distinct multiplets, likely in the δ 2.5-3.5 ppm range, each coupled to the H2 proton and to each other (geminal coupling).

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons. These would appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H5 ~6.1 d JH5-H4
H4 ~5.6 d JH4-H5
H2 ~3.5 m -
H3a/H3b ~2.8-3.2 m Jgem, JH3-H2
-CH₂- (ethyl) ~1.7 q JCH₂-CH₃ ≈ 7
-CH₃ (ethyl) ~1.0 t JCH₃-CH₂ ≈ 7

Carbon-13 (¹³C) NMR Techniques

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected. The chemical shifts provide insight into the electronic environment and hybridization of each carbon atom.

Olefinic Carbons (C4, C5): These sp²-hybridized carbons are expected to resonate in the downfield region, typically between δ 120-140 ppm.

Aliphatic Carbons (C2, C3): These sp³-hybridized carbons attached to the sulfur atom (C2) or adjacent to the double bond (C3) will appear further upfield. C2, being adjacent to the heteroatom, would be more deshielded than C3.

Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons will produce signals in the upfield region, typically below δ 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C5 ~128
C4 ~125
C2 ~45
C3 ~35
-CH₂- (ethyl) ~28
-CH₃ (ethyl) ~12

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for definitively establishing the molecule's constitution and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would include those between H4 and H5, between the H2 methine proton and the H3 methylene protons, and between the H2 proton and the ethyl group's methylene protons. This confirms the ethyl group's position at C2.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals (e.g., linking the olefinic proton signals to the olefinic carbon signals).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information for stereochemical assignment. For the chiral this compound, NOESY could reveal the relative orientation of the ethyl group with respect to the protons on the dihydrothiophene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to show several key absorption bands:

C-H Stretching: Bands for sp² C-H stretching (vinylic) would appear just above 3000 cm⁻¹, while those for sp³ C-H stretching (aliphatic) from the ethyl group and the C2/C3 positions would be just below 3000 cm⁻¹.

C=C Stretching: A characteristic band for the carbon-carbon double bond within the ring is expected in the 1600-1650 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the bending of C-H bonds would appear in the 1375-1470 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.

Raman spectroscopy would be complementary to IR, particularly for the C=C and C-S stretching vibrations, which are often more intense in Raman spectra due to the change in polarizability during the vibration. mdpi.com

Table 3: Predicted IR and Raman Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Vinylic C-H Stretch 3100-3000 Medium Medium
Aliphatic C-H Stretch 3000-2850 Strong Strong
C=C Stretch 1650-1600 Medium-Weak Strong
CH₂ Bend (Scissoring) ~1465 Medium Medium
CH₃ Bend (Asymmetric) ~1450 Medium Medium
CH₃ Bend (Symmetric) ~1375 Medium Medium
C-S Stretch 800-600 Weak Medium-Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₁₀S), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (114.05 g/mol ).

Fragmentation Patterns: Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. The most likely fragmentation pathways include:

Loss of the Ethyl Group: Cleavage of the bond between C2 and the ethyl group would result in a prominent peak at m/z 85 ([M-29]⁺). This is often a very stable fragment and could be the base peak. libretexts.orglibretexts.org

Loss of a Methyl Radical: Loss of a methyl group from the ethyl substituent would lead to a fragment at m/z 99 ([M-15]⁺).

Ring Fragmentation: The dihydrothiophene ring could undergo retro-Diels-Alder type cleavage or other ring-opening mechanisms, leading to smaller fragments.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Formula Notes
114 [M]⁺• [C₆H₁₀S]⁺• Molecular Ion
99 [M - CH₃]⁺ [C₅H₇S]⁺ Loss of a methyl radical
85 [M - C₂H₅]⁺ [C₄H₅S]⁺ Loss of an ethyl radical. Likely a prominent peak.

X-ray Crystallography for Solid-State Structural Determination (If Applicable to Derivatives)

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and conformational details, for compounds in the solid state. As this compound is expected to be a liquid at room temperature (similar to the parent 2,3-dihydrothiophene), this technique would be applicable to its solid derivatives, such as sulfones or other crystalline adducts. wikipedia.org

Analysis of a suitable crystalline derivative would confirm the puckered conformation of the dihydrothiophene ring and establish the precise orientation of the ethyl substituent. For example, studies on the related 2,3-dihydrothiophene 1,1-dioxide have shown the ring to be perfectly planar, a detail that can only be unambiguously determined through X-ray diffraction. nist.gov This method would provide the ultimate proof of the molecular structure in the solid phase.

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC-MS for structural identification)

The purity and isomeric composition of this compound are critical parameters that underpin its use in research and synthetic applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the qualitative and quantitative analysis of this compound. These methods offer high resolution and sensitivity, enabling the separation of the target compound from impurities and potential isomers, as well as providing structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, methods for related substituted dihydrothiophene derivatives have been reported. For instance, the purity of 2-(N-carbamoyl acetamide)-substituted 2,3-dihydrothiophene analogues has been successfully determined using HPLC, achieving purities of up to 99.7%. nih.gov This indicates that HPLC is a highly effective method for quantifying the purity of such compounds.

A typical HPLC analysis for a compound like this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. An isocratic elution (constant mobile phase composition) or a gradient elution (varying mobile phase composition) can be employed to achieve optimal separation. Detection is commonly performed using a UV detector, as the dihydrothiophene ring system exhibits UV absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Dihydrothiophene Derivatives

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water or Methanol:Water
Elution Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis (at a wavelength of maximum absorbance)
Temperature Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (structural identification) and quantitative data.

The analysis of alkylated thiophenes and dibenzothiophenes by GC-MS is well-documented, particularly in the context of petroleum and environmental samples. nih.govnih.gov These established methods can be adapted for this compound. A nonpolar or medium-polarity capillary column, such as one coated with a methylphenylsiloxane stationary phase, would be suitable. nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. The mass spectrometer provides a fragmentation pattern for this compound, which serves as a "fingerprint" for its identification. The molecular ion peak would correspond to its molecular weight, and the fragmentation pattern would show characteristic losses of fragments, such as the ethyl group.

Table 2: Representative GC-MS Parameters for Analysis of Alkylated Thiophenes

ParameterTypical Conditions
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 - 280 °C
Oven Program Initial temperature (e.g., 50-70 °C), followed by a ramp (e.g., 5-10 °C/min) to a final temperature (e.g., 250-300 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-400

For the separation of potential chiral isomers of 2-substituted 2,3-dihydrothiophenes, specialized chiral chromatographic techniques would be necessary. Chiral HPLC or chiral GC, using a chiral stationary phase (CSP), can be employed to resolve enantiomers. The choice of the CSP and the chromatographic conditions would depend on the specific properties of the enantiomeric pair.

Theoretical and Computational Chemistry Studies on 2 Ethyl 2,3 Dihydrothiophene and Analogues

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethyl-2,3-dihydrothiophene. These methods are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and the distribution of electrons within it (electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating sulfur-containing heterocyclic compounds due to its balance of computational cost and accuracy. numberanalytics.comnumberanalytics.com DFT methods, such as the widely used B3LYP functional, are employed to optimize the molecular geometries and calculate the electronic properties of dihydrothiophene derivatives. semanticscholar.orgnih.gov These calculations provide a foundational understanding of the molecule's structure and stability. numberanalytics.comsemanticscholar.org For instance, DFT studies on related sulfur heterocycles have successfully predicted their reactivity and stability. numberanalytics.comosti.gov The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results that align with experimental data. semanticscholar.orgnih.gov

High-Level Ab Initio Methodologies

For more precise and benchmark-quality results, high-level ab initio methods are utilized. numberanalytics.com While computationally more demanding, these methods provide a more accurate description of the electronic structure. numberanalytics.com Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though less commonly applied to larger systems due to their computational expense, serve as a reference for validating DFT results. For complex systems, multireference methods like CASSCF and CASPT2 can be employed to accurately describe excited states and spin-orbit couplings, which are particularly relevant for understanding photochemical reactions. researchgate.net

Molecular Orbital Analysis: HOMO-LUMO Energy Gap and Electron Density Distribution

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comaimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. semanticscholar.orgaimspress.comnih.gov For dihydrothiophenone derivatives, a low energy gap suggests the molecule is more reactive and less stable. semanticscholar.org The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. The HOMO region, being electron-rich, is susceptible to electrophilic attack, while the LUMO region, being electron-deficient, is prone to nucleophilic attack. aimspress.comresearchgate.net For example, in some dihydrothiophenone derivatives, the HOMO is localized on the sulfur atom, indicating it as a probable nucleophilic site. semanticscholar.org

Calculated HOMO-LUMO Energy Gaps for Dihydrothiophene Analogues
MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Dihydrothiophenone Derivative 1-6.54-3.133.41
Triazine Derivative-6.30-1.814.49
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.27-0.180.09

Chemical Reactivity Descriptors: Fukui Functions, Electrophilicity, Hardness, and Softness

To quantify the reactivity of this compound and its analogues, various chemical reactivity descriptors derived from DFT are employed. irjweb.com These descriptors provide a more nuanced understanding of reaction sites and molecular stability.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgresearchgate.net It helps to identify the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attacks. wikipedia.orgias.ac.inresearchgate.net The site with the highest value of f+(r) is the most likely to be attacked by a nucleophile, while the site with the highest f-(r) value is most susceptible to electrophilic attack. nih.gov

Global Reactivity Descriptors:

Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to changes in its electron distribution. Softness is the reciprocal of hardness. Molecules with a small HOMO-LUMO gap are considered soft and more reactive, while those with a large gap are hard and less reactive. semanticscholar.orgirjweb.com

Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the molecule's ability to attract electrons. irjweb.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. semanticscholar.orgirjweb.com

Global Reactivity Descriptors for Dihydrothiophenone Analogues
MoleculeHardness (η) (eV)Softness (S) (eV⁻¹)Electrophilicity Index (ω) (eV)
Dihydrothiophenone Derivative 11.700.593.21
Triazine Derivative2.240.451.98
Chalcone DBTP1.900.532.55

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving sulfur-containing heterocycles. numberanalytics.comescholarship.org It allows for the exploration of reaction pathways and the identification of key intermediates and transition states that may be difficult to observe experimentally. numberanalytics.com

Transition State Analysis and Reaction Pathway Predictions

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. ox.ac.ukcaltech.edu The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction rate. ox.ac.uk For example, DFT studies can be used to model the hydrodesulfurization (HDS) of thiophenes by examining the transition states of various proposed mechanisms. osti.govacs.org These calculations can help to predict the most favorable reaction pathway and provide insights into the role of catalysts in these processes. numberanalytics.com

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound, a substituted five-membered heterocyclic compound, is a subject of interest in theoretical and computational chemistry. Understanding the conformational preferences and the energy barriers to interconversion is crucial for predicting its reactivity, spectroscopic properties, and potential interactions in various chemical environments. While specific experimental data on the conformational analysis of this compound is not extensively documented in publicly available literature, its stereochemical behavior can be predicted with a high degree of confidence through computational modeling, drawing analogies from studies on similar substituted cyclic systems.

The 2,3-dihydrothiophene (B74016) ring is not planar and adopts a puckered conformation to relieve ring strain. The introduction of an ethyl substituent at the C2 position, which is adjacent to the sulfur atom and a stereocenter, leads to the existence of different spatial arrangements or conformers. The primary conformational isomerism in this compound arises from the orientation of the ethyl group relative to the ring. These orientations are typically described as pseudo-axial and pseudo-equatorial, analogous to the well-studied cyclohexane (B81311) system.

Computational chemistry, particularly through the use of Density Functional Theory (DFT) and ab initio methods, provides a powerful toolkit to investigate these conformational preferences. These methods allow for the calculation of the potential energy surface of the molecule, identifying the minimum energy conformers and the transition states that connect them.

Research Findings from Analogous Systems

Theoretical studies on various substituted cyclic systems, including those containing heteroatoms, have consistently shown that the conformational preference is largely dictated by the minimization of steric interactions. For an alkyl substituent, the pseudo-equatorial position is generally favored over the more sterically hindered pseudo-axial position. In the pseudo-axial orientation, the substituent experiences greater non-bonded repulsive interactions with the other atoms on the same side of the ring.

For this compound, it is anticipated that the conformer with the ethyl group in the pseudo-equatorial position will be the most stable. The relative energy difference between the pseudo-equatorial and pseudo-axial conformers, often referred to as the A-value in cyclohexane chemistry, is a key parameter in conformational analysis. While a precise A-value for the ethyl group on a 2,3-dihydrothiophene ring requires specific calculations, it is expected to be significant enough to ensure a strong preference for the pseudo-equatorial conformer at equilibrium.

Predicted Conformational Data

Based on established principles of conformational analysis and computational studies of similar molecules, the following data can be predicted for this compound. It is important to note that these are estimated values and would require specific high-level computational studies for precise determination.

Predicted Relative Energies of this compound Conformers
ConformerSubstituent OrientationPredicted Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Equatorial-likePseudo-equatorial0.0>95
Axial-likePseudo-axial1.5 - 2.5<5

The energy barrier for the ring inversion process, which interconverts the pseudo-axial and pseudo-equatorial conformers, is another critical parameter. For five-membered rings, these barriers are generally lower than those for six-membered rings. Computational methods can map the entire pathway for this inversion, identifying the transition state structure and its energy.

Predicted Key Dihedral Angles for the Most Stable Conformer of this compound
Dihedral AngleAtoms InvolvedPredicted Angle (degrees)
Ring Puckering Angle 1S1-C2-C3-C420 - 30
Ring Puckering Angle 2C2-C3-C4-C5-15 - -25
Ethyl Group OrientationH-C(ethyl)-C2-S1~180 (anti-periplanar)

Applications of 2 Ethyl 2,3 Dihydrothiophene in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Heterocyclic Synthesis

2-Ethyl-2,3-dihydrothiophene serves as a foundational scaffold for generating a diverse array of sulfur-containing heterocyclic compounds. Its intrinsic chemical properties allow for systematic modifications and elaborations, leading to molecules with significant structural complexity and potential utility.

A primary application of the 2,3-dihydrothiophene (B74016) core, including the 2-ethyl derivative, is its role as a direct precursor to the corresponding aromatic thiophene (B33073). The dihydrothiophene ring can undergo dehydrogenation, typically through chemical oxidation, to yield the stable, aromatic 2-ethylthiophene. This transformation is a critical step because the resulting thiophene ring is a ubiquitous and highly important structural motif in medicinal chemistry and materials science.

Once formed, these thiophene derivatives become key intermediates for constructing fused polycyclic systems. For instance, functionalized thiophenes are central to the synthesis of thieno[2,3-d]pyrimidines, a class of compounds recognized as bioisosteres of purines that play crucial roles in various physiological processes. mdpi.com The synthesis of these fused systems often begins with a pre-functionalized thiophene, which can be accessed from a dihydrothiophene precursor. nih.govnih.gov Similarly, thiophene derivatives are employed in the synthesis of other polycyclic systems like thieno[2,3-b]thiophenes and thienopyridines, which possess diverse biological activities and are investigated for applications ranging from antiviral to anticancer agents. researchgate.net

The parent compound, 2,3-dihydrothiophene, has been effectively utilized as a protecting group for hydroxyl functions in the synthesis of ribonucleotides. nih.gov This application is particularly relevant to the synthesis of thionucleoside derivatives. In this context, the dihydrothiophene moiety can be introduced to protect the alcohol groups of a sugar ring while other chemical transformations are performed. The protection occurs via an acid-catalyzed reaction between the alcohol and 2,3-dihydrothiophene. nih.gov This strategy highlights the utility of the dihydrothiophene scaffold in facilitating the multi-step synthesis of complex, biologically relevant molecules like modified nucleosides, where selective protection and deprotection are paramount.

The derivatization of the 2,3-dihydrothiophene core provides access to a wide range of molecular analogues with potential therapeutic applications. While its direct use in synthesizing penicillin mimics is not extensively documented in current literature, its role as a precursor to other important heterocyclic scaffolds is well-established.

Thiazoles and Thieno[2,3-d]pyrimidines: Dihydrothiophenes are readily converted to aminothiophene derivatives through methods like the Gewald reaction. These aminothiophenes are versatile intermediates. They can be further cyclized to form fused systems, including the medicinally important thieno[2,3-d]pyrimidine (B153573) core, which is a subject of research for its kinase inhibitory and anticancer activities. nih.govnih.gov The synthesis of these compounds often involves building the pyrimidine (B1678525) ring onto a pre-existing thiophene. mdpi.com

Tacrine (B349632) Derivatives: Tacrine is an acetylcholinesterase inhibitor previously used for the treatment of Alzheimer's disease. While the classic synthesis of tacrine does not typically involve a dihydrothiophene intermediate, the scaffold can be incorporated into more complex tacrine analogues. nih.govplymouth.ac.uk For example, tacrine derivatives have been designed that incorporate other heterocyclic fragments, and research has explored linking tacrine to moieties derived from dihydroquinolines, which share structural similarities with dihydrothiophenes. mdpi.com Furthermore, multicomponent reactions have been developed for the synthesis of tacrine derivatives that also produce dihydrothiophene structures, indicating a synthetic link between these compound classes.

The following table summarizes key heterocyclic systems that can be accessed from thiophene precursors, which are themselves derivable from 2,3-dihydrothiophenes.

Target HeterocycleSynthetic Precursor (Thiophene-based)SignificanceKey Findings
Thieno[2,3-d]pyrimidines 2-Aminothiophene-3-carbonitriles or carboxylatesBioisosteres of purines, kinase inhibitors, anticancer agents. mdpi.comnih.govServe as a core scaffold for developing new anticancer drugs, including FLT3 kinase inhibitors. nih.gov
Thiazoles Functionalized 2-aminothiophenesCore structure in many biologically active compounds.Can be synthesized from aminothiophenes derived from Gewald-type reactions.
Tacrine Analogues Complex heterocyclic building blocksAcetylcholinesterase inhibitors for Alzheimer's disease research. nih.govnih.govDihydro-cyclopenta[b]quinoline moieties have been incorporated into tacrine derivatives. mdpi.com

Functionalization for Incorporation into Advanced Materials (General Class of Dihydrothiophenes)

Dihydrothiophenes, as precursors to substituted thiophenes, play a crucial role in materials science, particularly in the field of conducting and light-emitting polymers. The most prominent application is in the synthesis of polythiophenes (PTs), a major class of conjugated polymers studied for their electronic and optical properties. wikipedia.org

The process begins with the dehydrogenation of a substituted 2,3-dihydrothiophene, such as this compound, to its corresponding aromatic thiophene monomer. This monomer can then be polymerized, typically through oxidative coupling or cross-coupling reactions, to form a long-chain polythiophene. nih.govrsc.org The ethyl group at the 3-position (after rearrangement upon aromatization) is critical, as alkyl side chains enhance the solubility and processability of the otherwise insoluble parent polythiophene, allowing the creation of thin films for electronic devices. wikipedia.org

The precise placement of these side chains is vital. Regioregular poly(3-alkylthiophene)s, where the monomers are coupled consistently in a head-to-tail fashion, exhibit superior properties compared to their regioirregular counterparts. This structural regularity leads to better packing of the polymer chains, enhanced crystallinity, and more efficient charge transport, resulting in higher electrical conductivity and charge carrier mobility. nih.gov These properties make substituted polythiophenes highly desirable for a range of applications.

The table below details the influence of functionalization on the properties and applications of polythiophenes derived from substituted thiophene monomers.

PropertyInfluence of Functionalization (e.g., Alkyl Chains)Applications
Solubility Long alkyl side chains (like butyl or longer) render the polymer soluble in organic solvents. wikipedia.orgSolution-based processing, spin-coating for thin films, printable electronics.
Conductivity Regioregular substitution enhances planarity and packing, leading to higher conductivity (e.g., >100 S/cm). nih.govOrganic field-effect transistors (OFETs), antistatic coatings, electrodes. nih.gov
Optical Properties The conjugated backbone leads to strong absorption and fluorescence; the bandgap can be tuned by substituents. pkusz.edu.cnPolymer light-emitting diodes (PLEDs), electrochromic devices (smart windows), chemical sensors. wikipedia.orgpkusz.edu.cn
Thermal Stability The robust polythiophene backbone provides good thermal stability. nih.govDurable electronic components.

By serving as a gateway to functionalized thiophene monomers, this compound is an important foundational molecule for the bottom-up construction of these advanced polymeric materials.

Future Directions and Emerging Research Avenues for 2 Ethyl 2,3 Dihydrothiophene Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of dihydrothiophenes, including 2-ethyl-2,3-dihydrothiophene, is a key area of future research. nih.govnih.govrsc.org Current synthetic strategies often rely on harsh reaction conditions, toxic reagents, and complex purification procedures. chemicalbook.com Green chemistry principles are increasingly being applied to overcome these limitations. nih.govmdpi.com

Future efforts will likely focus on:

Catalytic Systems: Exploring novel and more efficient catalysts, including earth-abundant metals and organocatalysts, to promote the cyclization reactions that form the dihydrothiophene ring. researchgate.net The use of ionic liquids as recyclable reaction media is also a promising avenue. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Multicomponent reactions, where three or more reactants combine in a single step, are particularly attractive in this regard. nih.govnih.gov

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemicals.

Alternative Energy Sources: Utilizing microwave irradiation, ultrasound, and solar energy to accelerate reaction rates and reduce energy consumption. nih.govnih.gov

A recent example of a greener approach involves the use of diisopropyl ethyl ammonium (B1175870) acetate (B1210297) as a room-temperature ionic liquid for the synthesis of polyfunctional dihydrothiophenes, highlighting the potential for more sustainable methods. nih.gov

Exploration of Undiscovered Reactivity Patterns

The this compound core possesses a unique combination of a thioether and an alkene functionality, offering a rich landscape for chemical transformations. wikipedia.org While some of its basic reactivity is understood, there remains significant potential to uncover new and synthetically useful reactions.

Future research in this area could involve:

Domino Reactions: Designing and implementing domino reaction sequences, where a single event triggers a cascade of subsequent transformations, to rapidly build molecular complexity from simple this compound precursors. researchgate.net

Asymmetric Catalysis: Developing enantioselective methods to introduce chirality into the dihydrothiophene ring, which is crucial for applications in medicinal chemistry and materials science.

C-H Activation: Exploring the direct functionalization of the C-H bonds of the dihydrothiophene ring to avoid the need for pre-functionalized substrates, leading to more efficient and atom-economical syntheses.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening and rearrangement reactions to access different heterocyclic systems or functionalized acyclic compounds.

The development of new regioselective syntheses of substituted thiophenes through domino-type reactions showcases the potential for discovering novel reactivity patterns in related sulfur heterocycles. researchgate.net

Advanced Computational Predictions and Experimental Verification

The synergy between computational chemistry and experimental work is becoming increasingly vital in modern chemical research. nih.govresearchgate.net Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding experimental design and accelerating the discovery process. nih.govcdu.edu.aurutgers.edu

Key areas for future computational and experimental collaboration include:

Reaction Mechanism Elucidation: Using computational modeling to unravel the detailed mechanisms of known and newly discovered reactions of this compound, providing a deeper understanding of its reactivity. nih.gov

Prediction of Properties: Calculating key physical and chemical properties, such as redox potentials and absorption spectra, to identify potential applications in areas like organic electronics. cdu.edu.au

Virtual Screening: Employing computational screening techniques to rapidly evaluate the potential of various substituted this compound derivatives for specific applications, thereby prioritizing synthetic efforts.

Spectroscopic Characterization: Combining experimental spectroscopic data (e.g., NMR, IR, UV-Vis) with theoretical calculations to unambiguously determine the structure and conformation of new this compound derivatives.

Computational studies on related thiophene-containing systems have already demonstrated the power of DFT in understanding reaction energies and electronic properties, paving the way for similar investigations into this compound. nih.govresearchgate.net

Integration into Multi-Functional Chemical Systems and Methodologies

A major goal of modern chemistry is the construction of complex, functional chemical systems. The unique structural and electronic properties of this compound make it an attractive building block for incorporation into a wide range of multi-functional molecules and materials. chemmethod.comchemmethod.com

Future research will likely explore the integration of this compound into:

Conjugated Polymers: Incorporating the dihydrothiophene unit into the backbone of conjugated polymers to tune their electronic and optical properties for applications in organic solar cells, light-emitting diodes, and sensors.

Biologically Active Molecules: Using the dihydrothiophene scaffold as a template for the design and synthesis of new drug candidates, leveraging its potential to interact with biological targets. nih.gov

Supramolecular Assemblies: Designing and synthesizing this compound derivatives capable of self-assembling into well-defined supramolecular structures with novel properties and functions.

Chemical Probes: Developing fluorescent or otherwise detectable this compound derivatives for use as probes in chemical and biological systems.

The synthesis of thieno[3,2-b]thiophene (B52689) derivatives, which are structurally related to dihydrothiophenes, for use in N,S-heterotetracenes highlights the potential of sulfur-containing heterocycles in the development of advanced materials. rsc.orgnih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing 2-ethyl-2,3-dihydrothiophene derivatives, and how can reaction yields be optimized?

Answer: Synthesis of dihydrothiophene derivatives typically involves cyclization or reduction of thiophene precursors. For example, 2,3-dihydrothiophenes can be synthesized via catalytic hydrogenation of thiophenes under controlled pressure (1–3 atm) using palladium or platinum catalysts . Solvent selection is critical: polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity, while temperature control (40–60°C) minimizes side reactions. Yields can be optimized by adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiophene to hydrogen source) and employing inert atmospheres to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound compounds?

Answer: Comprehensive characterization includes:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR to confirm substituent positions and ring saturation. For example, dihydrothiophenes show distinct upfield shifts for protons adjacent to the saturated bond .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., C6_6H10_{10}S for this compound).
  • Infrared (IR) Spectroscopy: Detection of C-S (600–800 cm1^{-1}) and C=C (1600–1680 cm1^{-1}) stretching modes .
  • Chromatography: HPLC or GC with UV/Vis detection for purity assessment (>95% purity threshold for publication) .

Advanced Research Questions

Q. What kinetic parameters govern the dimerization of 2,3-dihydrothiophene derivatives, and how do reaction conditions influence these rates?

Answer: Dimerization follows second-order kinetics, as demonstrated for 2,3-dimethylene-2,3-dihydrothiophene in acetonitrile (CH3_3CN) with tetrabutylammonium fluoride (TBAF) as a catalyst. Key findings include:

Temperature (°C)Rate Constant (k, M1^{-1}s1^{-1})Activation Energy (Ea_a, kJ/mol)
10.20.12 ± 0.0145.2 ± 1.5
19.10.25 ± 0.03-
29.40.51 ± 0.05-

The Arrhenius plot (log k vs. 1/T) confirms a linear relationship, with ΔH^\ddagger = 42.7 kJ/mol and ΔS^\ddagger = −120 J/mol·K, indicating an associative transition state .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal electron density distribution and frontier molecular orbitals. For dihydrothiophenes:

  • The saturated C2-C3 bond reduces aromaticity, lowering resonance stabilization.
  • Electrophilic attack preferentially occurs at the C5 position due to higher local electron density (Mulliken charge: −0.12e at C5 vs. −0.08e at C4) .
  • Solvent effects (e.g., dielectric constant of DMF) can be modeled using the Polarizable Continuum Model (PCM) to refine reaction pathways .

Q. What analytical techniques are effective in detecting trace this compound derivatives in complex matrices (e.g., plant extracts)?

Answer:

  • Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS): Identifies aroma-active dihydrothiophenes (e.g., trans-2-mercapto-3,4-dimethyl-2,3-dihydrothiophene in Toona sinensis) with detection limits of 0.1–1.0 ng/mL .
  • Headspace Solid-Phase Microextraction (HS-SPME): Coupled with GC-MS for volatile compound enrichment. Optimal parameters: 50°C extraction for 30 min using a DVB/CAR/PDMS fiber .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported rate constants for dihydrothiophene dimerization?

Answer: Discrepancies often arise from solvent polarity or catalyst concentration. For instance, TBAF concentrations >0.1 M in CH3_3CN accelerate dimerization by stabilizing the transition state. Researchers should:

  • Replicate experiments under identical conditions (solvent, [TBAF] = 0.1 M).
  • Use standardized calibration curves for kinetic measurements.
  • Validate data against Arrhenius-derived predictions .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing dihydrothiophene-based pharmaceuticals?

Answer:

  • Stepwise Synthesis: For example, ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate requires:
    • Thiophene ring formation via Gewald reaction.
    • Amide coupling using EDCI/HOBt in dichloromethane.
    • Purification via flash chromatography (hexane:ethyl acetate = 3:1) .
  • Documentation: Full characterization (NMR, IR, HRMS) and yield reporting (e.g., 65–75% for step 2) are mandatory .

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